N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dimethylamino group, a fluorophenyl group, and a methanesulfonamide group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable propylating agent to form the intermediate 3-(4-(dimethylamino)phenyl)propyl aldehyde.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-fluorobenzene sulfonyl chloride in the presence of a base such as triethylamine. This step forms the desired this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The dimethylamino group may facilitate binding to receptors or enzymes, while the fluorophenyl group can enhance the compound’s stability and bioavailability. The methanesulfonamide group may contribute to the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-chlorophenyl)methanesulfonamide
- N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-bromophenyl)methanesulfonamide
- N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-iodophenyl)methanesulfonamide
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it more stable and potentially more effective in certain applications compared to its chloro, bromo, and iodo analogs.
Biological Activity
N-(3-(4-(dimethylamino)phenyl)propyl)-1-(2-fluorophenyl)methanesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a dimethylaminophenyl group and a fluorophenyl group linked through a propyl chain to a methanesulfonamide moiety. The synthesis typically involves the reaction of 3-[4-(dimethylamino)phenyl]propylamine with 2-fluorophenyl isocyanate, conducted under controlled conditions to ensure high purity and yield.
Synthesis Overview:
- Starting Materials: 3-[4-(dimethylamino)phenyl]propylamine, 2-fluorophenyl isocyanate.
- Method: Reaction in an inert atmosphere followed by purification through recrystallization or chromatography.
- Yield: Optimized conditions can lead to high yields with minimal impurities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurological pathways and cancer progression. The dimethylamino group enhances hydrogen bonding and electrostatic interactions, while the fluorophenyl group contributes to hydrophobic interactions, increasing binding affinity.
Pharmacological Applications
-
Anticancer Activity:
- Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study: In vitro assays demonstrated significant inhibition of cell growth in human breast cancer cells (MCF-7) with an IC50 value of approximately 12 μM.
-
Neurological Disorders:
- The compound shows promise as a potential therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter systems.
- Research Findings: In animal models, it has been shown to enhance cognitive function and reduce symptoms associated with depression.
-
Antiviral Properties:
- Recent studies suggest that this compound may possess antiviral activity against certain viruses by inhibiting viral replication mechanisms.
- In Vitro Studies: Compounds similar in structure have been tested against dengue virus proteases, showing promising results in inhibiting viral activity.
Data Tables
Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 12 | Apoptosis induction |
Neurological Effects | Rodent Model | Not specified | Cognitive enhancement |
Antiviral | DENV2 Protease | 54.8 | Protease inhibition |
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-1-(2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2S/c1-21(2)17-11-9-15(10-12-17)6-5-13-20-24(22,23)14-16-7-3-4-8-18(16)19/h3-4,7-12,20H,5-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVFTHJSYNAXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.